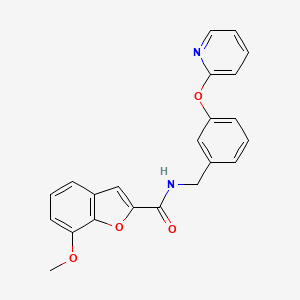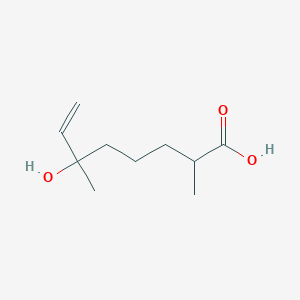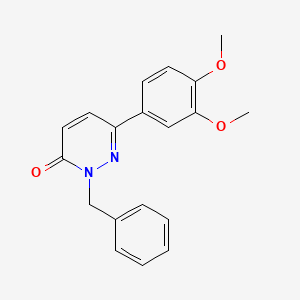![molecular formula C22H19N3O5S2 B2982939 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide CAS No. 1207030-68-9](/img/structure/B2982939.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide is a useful research compound. Its molecular formula is C22H19N3O5S2 and its molecular weight is 469.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Ophthalmology and Glaucoma Treatment
- Research has explored derivatives of benzo[b]thiophene-2-sulfonamide for their potential as topically active inhibitors of ocular carbonic anhydrase, which is useful in the treatment of glaucoma. Compounds like 6-hydroxybenzo[b]thiophene-2-sulfonamide have shown potent ocular hypotensive effects, making them candidates for clinical evaluation in glaucoma treatment (Graham et al., 1989).
Antimicrobial and Antitubercular Agents
- Novel benzene sulfonamide pyrazole thio-oxadiazole derivatives have been synthesized and examined for their antimicrobial and antitubercular activities. These compounds, characterized by spectral methods, showed promising activity against various bacterial strains including E. coli, P. aeruginosa, and mycobacterium tuberculosis (Shingare et al., 2018).
Enzyme Inhibition for Therapeutic Applications
- Research has also been conducted on synthesizing new sulfonamides with benzodioxane and acetamide moieties to investigate their enzyme inhibitory potential. These compounds have shown substantial inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase, suggesting potential therapeutic applications (Abbasi et al., 2019).
Cancer Treatment and Antitumor Agents
- Sulfonamide derivatives have been synthesized for their potential use in cancer treatment. These compounds were tested for their in-vitro anticancer activity against human tumor cell lines, demonstrating promising results compared to existing anticancer drugs (Hafez et al., 2017).
Anticonvulsant Agents
- Heterocyclic compounds containing a sulfonamide thiazole moiety have been synthesized and evaluated for their anticonvulsant activity, with several compounds showing protection against picrotoxin-induced convulsions. This indicates their potential as anticonvulsant agents (Farag et al., 2012).
Mecanismo De Acción
Target of Action
The primary targets of this compound are bacterial strains such as Escherichia coli and Bacillus subtilis . The compound exhibits potent therapeutic potential against these Gram-negative and Gram-positive strains .
Mode of Action
The mode of action of sulfonamides, a group to which this compound belongs, is initiated by the inhibition of folic acid synthesis . This is achieved by restraining the foliate synthetase enzyme, which blocks folic acid synthesis in bacteria and ultimately stops the production of purines . This results in the inhibition of bacterial growth and reproduction.
Biochemical Pathways
The compound affects the folic acid synthesis pathway in bacteria . By inhibiting this pathway, the compound prevents the production of purines, which are essential for DNA replication. This leads to the inhibition of bacterial growth and reproduction.
Pharmacokinetics
It’s known that sulfonamides, in general, are absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth and reproduction . This is achieved by blocking the synthesis of folic acid, which is essential for the production of purines and subsequent DNA replication .
Action Environment
The action environment can influence the compound’s action, efficacy, and stability. For instance, the compound’s reaction with 4-bromobenzenesulfonyl chloride was carried out in aqueous alkaline media . .
Propiedades
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5S2/c1-14-5-3-4-6-16(14)21-23-22(30-24-21)20-19(9-12-31-20)32(26,27)25(2)15-7-8-17-18(13-15)29-11-10-28-17/h3-9,12-13H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYOVIVWKRGMMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC5=C(C=C4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1,1-bis(2-methoxyethyl)urea](/img/structure/B2982861.png)


![N-(2,5-dimethylphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B2982866.png)
![Ethyl 2-[[2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate](/img/structure/B2982868.png)

![N-(4-ethoxyphenyl)-2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanylacetamide](/img/structure/B2982870.png)

![N-(2,5-dimethylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2982873.png)

![(E)-3-Phenyl-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2982877.png)

![2-[1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2982879.png)
